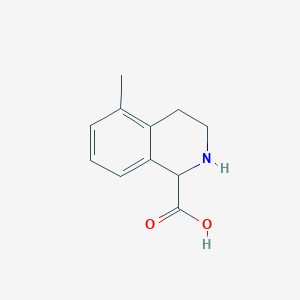

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (5-Me-THIQ-1-COOH) is a tetrahydroisoquinoline (THIQ) derivative featuring a methyl group at position 5 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₁H₁₃NO₂, with the SMILES notation CC1=C2CCNC(C2=CC=C1)C(=O)O and InChIKey XJJVZQAVNSNXPG-UHFFFAOYSA-N . The compound is often isolated as a hydrochloride salt (CID 54595669), enhancing its stability and aqueous solubility.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJVZQAVNSNXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by cyclization . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at the 1-position undergoes esterification with alcohols under standard acid-catalyzed conditions. This reaction is critical for modifying solubility or introducing protective groups for further synthetic manipulations.

Example Reaction:

Key Conditions:

-

Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Solvents: Refluxing ethanol or methanol.

Nucleophilic Substitution

The compound participates in nucleophilic substitution at the carboxylic acid group or adjacent positions. For instance, the 1-carboxylic acid can be replaced by amines or thiols under activating conditions.

Example Reaction with Amines:

Key Conditions:

-

Activating agents: Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

-

Solvents: Dichloromethane or tetrahydrofuran (THF).

Lithiation and Intramolecular Cyclization

The tetrahydroisoquinoline core undergoes regioselective lithiation at the C4 position using strong bases like LiDA-KOR (lithium diisopropylamide–potassium tert-butoxide), enabling intramolecular cyclization to form tricyclic derivatives .

Experimental Data Table:

| Reactant | Base | Product | Yield (%) | Diastereoselectivity (d.r.) |

|---|---|---|---|---|

| N-Methyl-THIQ | LiDA-KOR | trans-Pyrrolidino-THIQ | 66–83 | 3:1 |

| BF₃-complexed THIQ | LiTMP | cis-Azetidino-THIQ | 25–47 | 1:1 |

Mechanistic Insight:

-

C4 lithiation favors trans-pyrrolidino products under kinetic control .

-

BF₃ complexation shifts reactivity to C1, yielding cis-azetidino derivatives .

Oxidation of the Tetrahydroisoquinoline Core

The tetrahydro ring can be oxidized to dihydro- or fully aromatic isoquinoline derivatives using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Example:

Reduction of Functional Groups

The carboxylic acid group can be reduced to a primary alcohol using borane-THF or lithium aluminum hydride (LiAlH4) .

Coordination Chemistry

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Co³⁺), leveraging its nitrogen and oxygen donor sites. These complexes have been tested in asymmetric catalysis, though enantioselectivity remains moderate .

Key Findings:

-

Co³⁺ complexes exist as rotameric mixtures in solution, complicating catalytic efficiency .

-

Enantiomeric excess (ee) in Michael additions: ≤7.2% under optimized conditions .

Pictet-Spengler Reaction

A key route for constructing the tetrahydroisoquinoline scaffold involves condensation of phenylethylamines with aldehydes .

Example Synthesis:

Petasis/Pomeranz–Fritsch–Bobbitt Approach

This method combines boronic acid chemistry and cyclization to achieve diastereoselective synthesis (d.r. 3:1) .

Stability and Reactivity

-

pH Sensitivity: The carboxylic acid group deprotonates at physiological pH, enhancing water solubility.

-

Thermal Stability: Decomposition occurs above 200°C, necessitating low-temperature storage.

Scientific Research Applications

Chemistry

MTHIQ serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules and natural product analogs. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts MTHIQ to isoquinoline derivatives. |

| Reduction | Forms decahydroisoquinoline derivatives. |

| Substitution | Produces N-alkylated derivatives. |

Biology

In biological research, MTHIQ has been studied for its neuroprotective effects and its role in neurotransmitter modulation. It has shown promise in:

- Inhibiting Monoamine Oxidase (MAO): MTHIQ exhibits potent inhibitory activity against MAO-A and MAO-B enzymes, which are crucial for neurotransmitter metabolism. Studies report IC50 values in the micromolar range, indicating potential applications in treating mood disorders.

Medicine

MTHIQ is investigated for its therapeutic potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Key findings include:

- Neuroprotection: In vitro studies demonstrated that MTHIQ protects neuroblastoma cells from oxidative stress.

- Pharmacokinetics: Animal studies indicate favorable absorption and distribution characteristics, with good brain penetration critical for CNS effects.

Industrial Applications

In industry, MTHIQ is used as an intermediate in pharmaceutical manufacturing and the development of new materials. Its ability to act as a precursor for various drugs enhances its industrial relevance.

Case Studies

Several experimental studies have highlighted the biological activity of MTHIQ:

- Neuroprotective Studies: Research showed that MTHIQ significantly reduced cell death in SH-SY5Y neuroblastoma cells subjected to oxidative damage.

- Monoamine Oxidase Inhibition: Quantitative assays confirmed MTHIQ's inhibitory effects on MAO enzymes, suggesting its potential utility in pharmacological applications targeting mood disorders.

- Pharmacokinetics: Studies demonstrated that MTHIQ possesses favorable pharmacokinetic properties that support its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as monoamine oxidase (MAO) and interact with dopamine receptors, affecting neurotransmitter levels in the brain . The compound’s ability to modulate these pathways makes it a potential candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The biological and chemical properties of THIQ derivatives are heavily influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of 5-Me-THIQ-1-COOH with key analogs:

Table 1: Comparative Analysis of THIQ Derivatives

*Molecular formula inferred from structural analogs.

Key Observations :

Substituent Electronic Effects: Methyl (5-Me): Electron-donating, increases lipophilicity, and may enhance membrane permeability compared to polar groups like methoxy (-OMe) . Methoxy (6,7-OMe): Stronger electron-donating effect than methyl, increasing solubility but introducing steric hindrance. The 6,7-dimethoxy derivative exhibits high enantiomeric purity ([α]D –59.5) due to diastereoselective synthesis (3:1 d.r.) .

Synthetic Routes: The (–)-6,7-dimethoxy analog is synthesized via a Petasis reaction with (R)-phenylglycinol, followed by Pomeranz–Fritsch–Bobbitt cyclization, yielding a crystalline product . In contrast, 5-Me-THIQ-1-COOH’s synthesis remains unspecified but may share similar strategies.

Physical Properties :

- Optical Activity : The 6,7-dimethoxy derivative’s high optical rotation ([α]D –59.5) underscores its utility in stereoselective applications, whereas data for 5-Me-THIQ-1-COOH is unavailable .

- Solubility : The hydrochloride salt form of 5-Me-THIQ-1-COOH likely improves water solubility, advantageous for pharmaceutical formulations .

Biological Activity

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (MTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

MTHIQ interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for treating neurodegenerative diseases and mood disorders.

Cellular Effects

The compound's effects on cellular processes are significant. MTHIQ modulates cell signaling pathways and gene expression, impacting cell growth and differentiation. For instance, studies have demonstrated that it can alter ATP levels through mitochondrial inhibition and induce DNA damage via free radical formation . Additionally, MTHIQ has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity of MTHIQ Derivatives

| Compound Name | Cell Line Tested | CC50 (µM) | Notes |

|---|---|---|---|

| MTHIQ | PC12 | 25 | Significant cytotoxicity observed |

| TD13 | OSCC | 5.3 | High tumor specificity |

| TQ9 | OSCC | 12.5 | Notable activity against oral squamous cell carcinoma |

The molecular mechanisms underlying the biological activity of MTHIQ involve its binding to specific biomolecules. By interacting with MAO and dopamine receptors, MTHIQ influences neurotransmitter dynamics in the central nervous system. The compound's structure allows it to act as a competitive inhibitor at the active site of MAO. Furthermore, research indicates that MTHIQ derivatives with bulky substituents exhibit enhanced cytotoxicity against cancer cells by disrupting cellular proliferation pathways .

Therapeutic Applications

MTHIQ has potential therapeutic applications in various fields:

- Neuropharmacology : Due to its MAO-inhibiting properties, MTHIQ may be explored for treating depression and neurodegenerative diseases like Parkinson's.

- Oncology : Its cytotoxic effects against cancer cell lines suggest possible applications in cancer therapy.

- Anti-inflammatory : Preliminary studies indicate that MTHIQ may possess anti-inflammatory properties, warranting further investigation in inflammatory disease contexts.

Case Studies

- Neuroprotective Effects : A study demonstrated that MTHIQ could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity .

- Cancer Research : In vitro tests showed that derivatives of MTHIQ significantly inhibited the growth of human oral squamous cell carcinoma (OSCC), with specific compounds demonstrating tumor-specific cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

- Methodological Answer : A common approach involves alkylation of the tetrahydroisoquinoline core followed by carboxylation. For example, derivatives can be synthesized via refluxing a chloroacetyl intermediate with AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by alkaline hydrolysis and recrystallization from ethanol. Characterization typically employs IR spectroscopy (to confirm carbonyl groups at ~1700–1730 cm⁻¹), mass spectrometry (for molecular ion peaks), and ¹H NMR (to verify stereochemistry and substituent positions) .

Q. How can researchers assess the basic biological activity of this compound?

- Methodological Answer : Initial screening should include in vitro assays for cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor binding studies (e.g., opioid receptor affinity via competitive displacement assays). For in vivo models, consider murine colorectal cancer studies, where compounds are administered post carcinogen induction (e.g., dimethylhydrazine), followed by histopathological evaluation of tumor suppression .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Resolves stereochemistry and confirms methyl/carboxylic acid positions. For example, methyl groups typically appear as singlets (δ ~1.15 ppm), while aromatic protons show splitting patterns consistent with tetrahydroisoquinoline substitution .

- IR Spectroscopy : Identifies carbonyl stretches (carboxylic acid: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguous configurations and intermolecular interactions (e.g., C–H⋯π bonds in crystal packing) .

Advanced Research Questions

Q. How does alkyl chain length at the 1-position influence the bioactivity of tetrahydroisoquinoline derivatives?

- Methodological Answer : Synthesize a homologous series of 1-alkyl (C₁–C₁₇) derivatives via alkylation reactions. Evaluate structure-activity relationships (SAR) using:

- Cytotoxicity Assays : Compare IC₅₀ values across derivatives in cancer cell lines.

- Antimicrobial Testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria.

- Computational Modeling : Molecular docking to assess alkyl chain interactions with target receptors (e.g., opioid receptors). Evidence suggests longer chains may enhance lipophilicity but reduce solubility, requiring optimization .

Q. How can conflicting bioactivity data from different disease models be resolved?

- Methodological Answer :

- Model-Specific Factors : Compare pharmacokinetics (e.g., absorption in colorectal vs. neural tissues) and metabolic stability (e.g., cytochrome P450 interactions).

- Dose-Response Curves : Establish linear vs. nonlinear effects across models.

- Mechanistic Studies : Use gene knockout models or receptor antagonists to isolate pathways (e.g., opioid vs. non-opioid mechanisms in cancer suppression) .

Q. What strategies are effective for resolving stereoisomerism in tetrahydroisoquinoline-carboxylic acid derivatives?

- Methodological Answer :

- Chiral Chromatography : Separate diastereomers using columns like Chiralpak IA/IB.

- X-ray Diffraction : Determine absolute configuration via single-crystal analysis.

- Dynamic NMR : Detect slow interconversion of enantiomers at low temperatures. For example, 1S,3S and 1R,3S diastereomers of MTCA were distinguished via NMR splitting patterns in DMSO-d₆ .

Q. How can researchers optimize synthetic yields while minimizing side reactions?

- Methodological Answer :

- Reagent Stoichiometry : Use excess sodium acetate in condensation reactions to drive equilibrium toward product (e.g., in acetic acid reflux systems).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures improves purity (>97%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.